molecular formula C17H11N3Na2O6S B12687445 2-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)benzoic acid, sodiumsalt CAS No. 83006-38-6

2-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)benzoic acid, sodiumsalt

Cat. No.: B12687445
CAS No.: 83006-38-6
M. Wt: 431.3 g/mol
InChI Key: MYIKFQHTYBOACX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)benzoic acid, sodium salt is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industries. The compound’s structure features an azo group (-N=N-) linking two aromatic rings, which contributes to its stability and color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)benzoic acid, sodium salt typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 6-amino-1-hydroxy-3-sulpho-2-naphthylamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with benzoic acid under alkaline conditions to form the azo compound. The reaction is typically carried out in an aqueous medium with a pH maintained around 8-9 using sodium hydroxide.

    Neutralization and Isolation: The resulting product is neutralized and isolated by filtration, followed by washing and drying to obtain the final compound in its sodium salt form.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)benzoic acid, sodium salt undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the breakdown of the azo bond and formation of various by-products.

    Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as sulfonation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.

    Reduction: Sodium dithionite or zinc dust in acidic medium.

    Substitution: Sulfuric acid for sulfonation, nitric acid for nitration.

Major Products Formed

    Oxidation: Breakdown products including smaller aromatic compounds.

    Reduction: Corresponding amines such as 6-amino-1-hydroxy-3-sulpho-2-naphthylamine and benzoic acid derivatives.

    Substitution: Sulfonated or nitrated derivatives of the original compound.

Scientific Research Applications

2-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)benzoic acid, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator due to its color-changing properties in different pH environments.

    Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Widely used in the production of dyes and pigments for textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their structure and function. The sulpho and hydroxy groups enhance its solubility and reactivity, facilitating its interactions with other molecules. The exact pathways involved depend on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)benzoic acid
  • 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
  • 2-Hydroxy-1-(2-hydroxy-4-sulfo-1-naphthylazo)-3-naphthoic acid

Uniqueness

2-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)benzoic acid, sodium salt stands out due to its specific combination of functional groups, which confer unique solubility, stability, and reactivity properties. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a versatile compound in both research and industry.

Properties

CAS No.

83006-38-6

Molecular Formula

C17H11N3Na2O6S

Molecular Weight

431.3 g/mol

IUPAC Name

disodium;7-amino-3-[(2-carboxyphenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate

InChI

InChI=1S/C17H13N3O6S.2Na/c18-10-5-6-11-9(7-10)8-14(27(24,25)26)15(16(11)21)20-19-13-4-2-1-3-12(13)17(22)23;;/h1-8,21H,18H2,(H,22,23)(H,24,25,26);;/q;2*+1/p-2

InChI Key

MYIKFQHTYBOACX-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=C(C=C3C=C(C=CC3=C2[O-])N)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.